molecular formula C19H31NO2 B14639545 (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol CAS No. 51869-21-7

(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol

Cat. No.: B14639545
CAS No.: 51869-21-7
M. Wt: 305.5 g/mol
InChI Key: RGMQVFNODKMLJF-PKNBQFBNSA-N
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Description

(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol typically involves multiple steps, including the formation of the oxazole ring, the cyclohexene ring, and the butenol side chain. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving amides and aldehydes or ketones.

    Formation of the Cyclohexene Ring: This can be synthesized through Diels-Alder reactions or other cyclization methods.

    Formation of the Butenol Side Chain: This involves the addition of the butenol group to the existing structure through various organic reactions such as aldol condensation or Wittig reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may vary, but common reagents include halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate or as a bioactive molecule with specific biological activities. Research may focus on its effects on cellular pathways and its potential therapeutic uses.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one: A similar compound with a ketone group instead of an alcohol group.

    (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-amine: A similar compound with an amine group.

Uniqueness

The uniqueness of (E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol lies in its specific combination of functional groups and its potential applications across various fields. Its structural features may confer unique chemical reactivity and biological activity.

Properties

CAS No.

51869-21-7

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

(E)-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol

InChI

InChI=1S/C19H31NO2/c1-14-8-7-10-17(2,3)15(14)9-11-19(6,21)12-16-20-18(4,5)13-22-16/h9,11,21H,7-8,10,12-13H2,1-6H3/b11-9+

InChI Key

RGMQVFNODKMLJF-PKNBQFBNSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(C)(CC2=NC(CO2)(C)C)O

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(C)(CC2=NC(CO2)(C)C)O

Origin of Product

United States

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